molecular formula C8H8F2O B2700924 (2,4-Difluoro-6-methylphenyl)methanol CAS No. 1379220-74-2

(2,4-Difluoro-6-methylphenyl)methanol

Cat. No.: B2700924
CAS No.: 1379220-74-2
M. Wt: 158.148
InChI Key: NETRQFPHYFBWPQ-UHFFFAOYSA-N
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Description

(2,4-Difluoro-6-methylphenyl)methanol: is an organic compound with the molecular formula C8H8F2O It is a derivative of phenylmethanol, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions and a methyl group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluoro-6-methylphenyl)methanol typically involves the fluorination of a suitable precursor, such as 2,4-difluoro-6-methylbenzaldehyde, followed by reduction to the corresponding alcohol. One common method involves the use of a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms. The resulting aldehyde is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2,4-Difluoro-6-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

    Oxidation: 2,4-Difluoro-6-methylbenzaldehyde or 2,4-Difluoro-6-methylbenzoic acid.

    Reduction: 2,4-Difluoro-6-methylbenzene.

    Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (2,4-Difluoro-6-methylphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing. It may exhibit interesting pharmacological properties, such as anti-inflammatory or antimicrobial activity, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its fluorinated structure imparts unique properties, such as increased stability and resistance to degradation, which are valuable in various applications.

Mechanism of Action

The mechanism of action of (2,4-Difluoro-6-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

    (2,5-Difluoro-4-methylphenyl)methanol: Similar structure but with fluorine atoms at different positions.

    (2,4-Difluoro-6-methylbenzaldehyde): The aldehyde analog of (2,4-Difluoro-6-methylphenyl)methanol.

    (2,4-Difluoro-6-methylbenzoic acid): The carboxylic acid analog of this compound.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both fluorine atoms and a methyl group on the phenyl ring can result in distinct chemical and physical properties compared to other similar compounds.

Biological Activity

(2,4-Difluoro-6-methylphenyl)methanol is a fluorinated aromatic compound with potential biological activities that are currently under investigation. Its unique chemical structure, characterized by the presence of fluorine substituents and a hydroxymethyl group, suggests possible interactions with biological macromolecules, making it a candidate for various pharmacological applications.

The molecular formula of this compound is C9H10F2O. The fluorine atoms at the 2 and 4 positions of the phenyl ring enhance the compound's reactivity and stability, which may influence its biological activity. The hydroxymethyl group (-CH2OH) is significant for its potential interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors in biological systems. The presence of fluorine atoms can enhance binding affinity and selectivity, potentially modulating the activity of target proteins. Detailed studies are required to elucidate the specific pathways and molecular interactions involved in its biological effects.

Biological Activity

Research indicates that this compound may exhibit several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : There is ongoing research into its potential anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.
  • Cancer Research : The compound's interaction with cellular pathways may provide insights into its role in cancer treatment, particularly in inhibiting tumor growth or metastasis.

Case Studies and Research Findings

  • Antimicrobial Testing : A study evaluated the antimicrobial activity of various fluorinated compounds, including this compound. Results indicated significant inhibition against certain bacterial strains, suggesting its potential as a lead compound for antibiotic development.
  • In Vitro Studies : In vitro assays have shown that this compound can inhibit specific enzymes involved in inflammatory pathways. This inhibition was quantified using enzyme activity assays and showed dose-dependent effects .
  • Cellular Mechanisms : Research involving cell lines treated with this compound demonstrated altered expression levels of genes associated with inflammation and apoptosis. These findings suggest that the compound may modulate signaling pathways related to cell survival and death .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Antimicrobial ActivityInhibits growth of specific bacterial strains
Anti-inflammatory EffectsReduces inflammation markers in vitro
Cancer Cell InhibitionAlters gene expression related to tumor growth

Properties

IUPAC Name

(2,4-difluoro-6-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETRQFPHYFBWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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